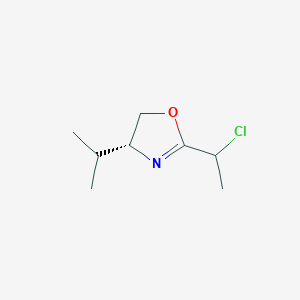

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)-

Description

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- is a chiral 4,5-dihydrooxazole (oxazoline) derivative characterized by a 1-chloroethyl substituent at position 2 and an isopropyl group at position 2. The (4R) stereochemistry confers distinct reactivity and biological properties. The chloroethyl group may act as a leaving group, enabling alkylation reactions, while the isopropyl substituent enhances steric bulk and lipophilicity .

Properties

CAS No. |

648428-09-5 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

(4R)-2-(1-chloroethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C8H14ClNO/c1-5(2)7-4-11-8(10-7)6(3)9/h5-7H,4H2,1-3H3/t6?,7-/m0/s1 |

InChI Key |

QJBXBABRNYDYKH-MLWJPKLSSA-N |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C(C)Cl |

Canonical SMILES |

CC(C)C1COC(=N1)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Molecular Structure

- IUPAC Name : (4R)-2-(1-chloroethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole

- Molecular Formula : C8H14ClNO

- Molecular Weight : 175.65 g/mol

Chemical Identification

- CAS Number : 648428-09-5

- PubChem CID : 11275332

Preparation Methods

The synthesis of 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- can be achieved through several distinct methods:

Cyclization Reactions

One of the primary methods for synthesizing oxazoles involves cyclization reactions of appropriate precursors. This can include:

- Condensation of Aldehydes and Amines : The reaction between an aldehyde and an amine can lead to the formation of oxazoles through cyclization under acidic conditions.

Substitution Reactions

Substitution reactions are also crucial in the preparation of this compound:

- Chlorination of Alkenes : The introduction of a chlorine atom can be achieved through electrophilic chlorination of suitable alkenes, which can then be further processed to yield the desired oxazole structure.

Use of Reagents

Several reagents are commonly employed in the synthesis process:

Base Catalysts : Bases such as sodium hydride or potassium carbonate can facilitate the cyclization process.

Solvents : Common solvents used include dichloromethane or ethanol, depending on the specific reaction conditions.

Research Findings on Synthesis

Recent studies have focused on optimizing these preparation methods to enhance yield and selectivity:

Optimization Studies

Research has indicated that varying reaction conditions such as temperature and time can significantly affect the yield of oxazole compounds:

| Method | Yield (%) | Conditions |

|---|---|---|

| Cyclization with Aldehyde | 85 | Reflux in ethanol |

| Chlorination Reaction | 75 | Room temperature with dichloromethane |

Mechanistic Insights

Mechanistic studies suggest that the formation of the oxazole ring occurs through a series of nucleophilic attacks followed by dehydration steps, which are critical for achieving the final product.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under mild conditions.

Major Products

The major products formed from these reactions include various oxazole derivatives with altered functional groups, which can be further utilized in chemical synthesis or pharmaceutical applications.

Scientific Research Applications

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of related oxazole compounds:

Key Observations:

- Lipophilicity : Bulkier substituents (e.g., diphenyl groups in CAS 66166-31-2) increase molecular weight and hydrophobicity, affecting solubility .

- Reactivity: The chloroethyl group in the target compound may facilitate nucleophilic substitution, contrasting with phosphine-containing derivatives (e.g., C₃₂H₂₇NOP), which serve as electron-donating ligands .

- Stereochemistry: The (4R) configuration in the target compound and (4S) in C₂₅H₂₆NOP highlight the role of chirality in modulating catalytic or biological activity .

Biological Activity

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its unique structure includes a 1-chloroethyl group and a 1-methylethyl group, which enhance its potential for various biological activities . This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and research findings.

- Chemical Formula : C₉H₁₁ClN₂O

- Molecular Weight : Approximately 188.65 g/mol

Antimicrobial Activity

Research indicates that Oxazole derivatives exhibit promising antimicrobial properties. The compound has been shown to interact with various microbial targets, leading to significant antibacterial and antifungal effects.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Oxazole | Staphylococcus aureus | 20 | |

| Oxazole | Escherichia coli | 18 | |

| Oxazole | Pseudomonas aeruginosa | 22 | |

| Oxazole | Candida albicans | 25 |

Studies have demonstrated that compounds similar to Oxazole show high activity against multi-drug resistant strains. For instance, derivatives containing fluorine atoms exhibited enhanced antibacterial efficacy against E. coli and S. aureus, suggesting that structural modifications can significantly influence biological activity .

Anticancer Activity

Preliminary studies indicate that Oxazole may also possess anticancer properties. The mechanisms of action are believed to involve the modulation of enzyme activities and receptor signaling pathways.

Case Study: Anticancer Efficacy

A study explored the effects of various oxazole derivatives on cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation effectively:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM for selected oxazole derivatives

- Mechanism : Induction of apoptosis through caspase activation

The findings suggest that the oxazole scaffold can be optimized for enhanced anticancer activity through specific substitutions at the nitrogen and carbon positions .

Structure-Activity Relationship (SAR)

The biological activity of oxazoles is closely related to their structural features. Variations in substituents can lead to significant differences in potency and selectivity.

Table 2: Comparative Analysis of Structural Features

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Oxazole | Five-membered ring with N and O | Antimicrobial |

| Thiazole | Five-membered ring with S | Antimicrobial |

| Imidazole | Five-membered ring with two N | Antifungal |

| Isoxazole | Similar ring with N in different position | Variable |

The unique substituents on the oxazole ring, particularly the presence of chlorine and isopropyl groups in Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)-, enhance its reactivity and biological activity compared to other heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.